Corysamine chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

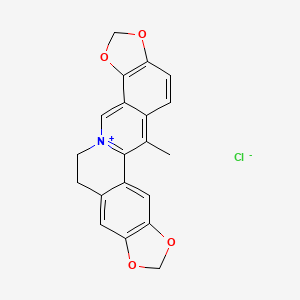

C20H16ClNO4 |

|---|---|

Molecular Weight |

369.8 g/mol |

IUPAC Name |

24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene chloride |

InChI |

InChI=1S/C20H16NO4.ClH/c1-11-13-2-3-16-20(25-10-22-16)15(13)8-21-5-4-12-6-17-18(24-9-23-17)7-14(12)19(11)21;/h2-3,6-8H,4-5,9-10H2,1H3;1H/q+1;/p-1 |

InChI Key |

WMUNRKMYZOSRSH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Corysamine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corysamine chloride, a quaternary protoberberine alkaloid, has emerged as a compound of interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its interactions with key biological targets. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Quantitative Data: Acetylcholinesterase Inhibition

| Compound | Target | IC50 (µM) | Source |

| This compound | Acetylcholinesterase (AChE) | 419 | [1] |

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound on AChE can be determined using a colorimetric assay based on the Ellman method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel (or other suitable source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, followed by the AChE enzyme solution.

-

Add different concentrations of this compound to the respective wells. A control well should contain the solvent alone.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the substrate, ATCI.

-

Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Acetylcholinesterase Inhibition

Caption: Inhibition of Acetylcholine Hydrolysis.

Dopamine Receptor Interaction

While direct quantitative data on the binding affinity of this compound to dopamine receptors is limited in the currently available literature, its structural similarity to other alkaloids known to interact with these receptors suggests a potential for such activity. Further research, such as radioligand binding assays, is necessary to elucidate the specific interactions and determine binding affinities (Ki values) for D1 and D2 dopamine receptor subtypes.

Experimental Protocol: Dopamine Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the affinity of this compound for dopamine D1 and D2 receptors.

Materials:

-

Cell membranes expressing human dopamine D1 or D2 receptors

-

Radioligand specific for D1 receptors (e.g., [³H]-SCH23390)

-

Radioligand specific for D2 receptors (e.g., [³H]-Spiperone)

-

Non-labeled ("cold") ligand for non-specific binding determination (e.g., haloperidol)

-

This compound

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a series of dilutions of this compound.

-

In assay tubes, combine the cell membranes, the specific radioligand, and either buffer (for total binding), a saturating concentration of the cold ligand (for non-specific binding), or a concentration of this compound.

-

Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The inhibition of radioligand binding by this compound is used to calculate its inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: Potential Dopamine Receptor Modulation

Caption: Hypothetical Dopamine Pathway Modulation.

Calcium Channel Activity

The effect of this compound on intracellular calcium levels has not been extensively quantified. Calcium imaging studies are required to determine whether this compound acts as an agonist or antagonist of calcium channels and to measure any resulting changes in intracellular calcium concentrations.

Experimental Protocol: Intracellular Calcium Imaging

Fluorescent calcium indicators can be used to measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

Cultured cells (e.g., neuronal cells, cardiomyocytes)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

This compound

-

Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

-

Culture cells on glass coverslips suitable for microscopy.

-

Load the cells with the calcium indicator dye by incubating them in a solution containing the dye and Pluronic F-127 for a specific duration.

-

Wash the cells with the physiological salt solution to remove excess dye.

-

Mount the coverslip onto the microscope stage.

-

Acquire baseline fluorescence images of the cells.

-

Perfuse the cells with a solution containing this compound at various concentrations.

-

Continuously record fluorescence images to monitor changes in intracellular calcium levels.

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to calculate the calcium concentration.

Signaling Pathway: Potential Disruption of Calcium Homeostasis

Caption: Hypothetical Calcium Signaling Disruption.

Anti-inflammatory Effects via NF-κB Pathway

Preliminary indications suggest that this compound may possess anti-inflammatory properties. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Further investigation is needed to determine if this compound inhibits the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

Materials:

-

Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct (e.g., HEK293T cells)

-

Stimulating agent to activate the NF-κB pathway (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

-

This compound

-

Cell culture medium and supplements

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with the appropriate agent (e.g., TNF-α) to induce NF-κB activation. Include a non-stimulated control.

-

After the stimulation period, lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

The level of luciferase expression is proportional to the activity of the NF-κB pathway.

-

Calculate the percentage of inhibition of NF-κB activation by this compound at different concentrations.

Signaling Pathway: Potential Inhibition of NF-κB Activation

Caption: Potential NF-κB Pathway Inhibition.

Conclusion

This compound demonstrates clear inhibitory activity against acetylcholinesterase. Its effects on dopamine receptors, calcium channels, and inflammatory pathways, particularly the NF-κB signaling cascade, represent promising areas for future investigation. The experimental protocols detailed in this guide provide a framework for elucidating the complete mechanistic profile of this compound. Further quantitative studies are essential to fully characterize its therapeutic potential and guide future drug development efforts.

References

Corysamine Chloride as a Putative Potassium Ion Channel Inhibitor: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature explicitly detailing the role of corysamine chloride as a potassium ion channel inhibitor is scarce. This guide synthesizes information on the broader class of protoberberine alkaloids to which corysamine belongs, using berberine as a primary surrogate to postulate potential mechanisms, experimental validation workflows, and signaling consequences. All data and protocols presented are based on related compounds and should be considered illustrative for investigating this compound.

Introduction

Potassium (K⁺) channels are the most diverse group of ion channels, playing a critical role in regulating cellular excitability, resting membrane potential, and various physiological processes. Their dysfunction is implicated in numerous pathologies, making them key targets for drug development. Corysamine, a protoberberine alkaloid isolated from plants of the Corydalis genus, belongs to a chemical class known for a wide range of bioactivities. While its effects on acetylcholinesterase are documented, its interaction with potassium channels remains largely unexplored. This guide explores the potential role of this compound as a potassium ion channel inhibitor, drawing parallels from the well-researched activities of its structural analog, berberine.

Postulated Mechanism of Action

Based on studies of related alkaloids like berberine, it is hypothesized that this compound may act as a blocker of voltage-gated potassium (Kv) channels. Berberine has been shown to inhibit multiple types of potassium currents, including the transient outward current (IA) and the delayed rectifier current (IK), in various cell types, including neurons and cardiomyocytes[1][2]. Such inhibition typically leads to a prolongation of the action potential duration and an increase in cellular excitability. The blockade may occur via direct interaction with the channel's pore, preventing K⁺ ion efflux.

Quantitative Data on Related Alkaloids

To provide a quantitative framework, the following table summarizes the inhibitory effects of berberine on different potassium currents. These values serve as a reference for potential studies on this compound.

| Compound | Channel/Current | Cell Type | IC₅₀ / EC₅₀ | Experimental Model |

| Berberine | Transient Outward K⁺ Current (IA) | Rat Hippocampal CA1 Neurons | 22.94 ± 4.96 µM | Acutely isolated neurons |

| Berberine | Delayed Rectifier K⁺ Current (IK) | Rat Hippocampal CA1 Neurons | 10.86 ± 1.06 µM | Acutely isolated neurons |

| Berberine | ATP-sensitive K⁺ channels (KATP) | Guinea Pig Ventricular Myocytes | Inhibition observed | Whole-cell patch clamp |

| Berberine | Inward Rectifier K⁺ Current (IK1) | Guinea Pig Ventricular Myocytes | Inhibition observed | Whole-cell patch clamp |

Key Experimental Protocols

Investigating the effects of this compound on potassium channels would primarily involve electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard method for studying ion channel function.

Objective: To measure the effect of this compound on specific potassium currents (e.g., IK) in a target cell line (e.g., HEK293 cells stably expressing a specific Kv channel).

Methodology:

-

Cell Preparation: Culture HEK293 cells expressing the target potassium channel (e.g., hERG or another Kv channel) on glass coverslips.

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

-

-

Recording:

-

Place a coverslip in a recording chamber on an inverted microscope.

-

Using a micromanipulator, approach a single cell with a glass micropipette (1-3 MΩ resistance) filled with the internal solution.

-

Form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the "whole-cell" configuration.

-

-

Voltage Protocol:

-

Hold the cell membrane at a resting potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to activate the potassium channels.

-

Record the resulting outward potassium currents.

-

-

Drug Application:

-

Obtain a stable baseline recording of the potassium currents.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record the currents at each concentration to determine the extent of inhibition.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application.

-

Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC₅₀ value.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for assessing a compound's inhibitory effect on a specific ion channel using patch-clamp electrophysiology.

Postulated Signaling Pathway

Inhibition of potassium channels in excitable cells, such as neurons or cardiomyocytes, has significant downstream consequences. The diagram below outlines a potential signaling cascade initiated by Kv channel blockade.

References

An In-depth Technical Guide to Corysamine Chloride: Synthesis, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Corysamine chloride, a protoberberine alkaloid with notable biological activities. This document details its chemical and physical properties, outlines general synthetic strategies, provides established experimental protocols for its biological evaluation, and discusses its known mechanisms of action.

Chemical and Physical Properties

This compound is a quaternary ammonium salt. Its chemical structure and key properties are summarized below. The compound is typically soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents such as chloroform, dichloromethane, and acetone.[1][2]

| Property | Value | Reference |

| IUPAC Name | 24-methyl-5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene;chloride | [3] |

| Molecular Formula | C₂₀H₁₆ClNO₄ | [3] |

| Molecular Weight | 369.8 g/mol | [3] |

| CAS Number | 11028-77-6 | [3][4] |

| Canonical SMILES | CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC6=C(C=C5CC4)OCO6)OCO3.[Cl-] | [3] |

| InChIKey | WMUNRKMYZOSRSH-UHFFFAOYSA-M | [3] |

| Appearance | Powder | [4] |

| Purity | ≥98.0% (by HPLC) | [2][4] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4] |

Computed Properties:

| Property | Value | Reference |

| XLogP3-AA | 3.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 0 | |

| Exact Mass | 334.10793299 Da | |

| Topological Polar Surface Area | 40.8 Ų | |

| Complexity | 530 |

Synthesis and Natural Occurrence

General Synthetic Strategies for Protoberberine Alkaloids

Modern synthetic approaches to the protoberberine skeleton often involve the construction of the isoquinoline core followed by cyclization to form the complete tetracyclic system. Key strategies include:

-

Palladium-Catalyzed Enolate Arylation: This method allows for the efficient formation of the isoquinoline core. A concise synthesis of berberine, a related protoberberine alkaloid, was achieved using this strategy with an overall yield of 50%. This modular route allows for the synthesis of various members of the protoberberine family by substituting the aryl bromide and ketone coupling partners.[1]

-

C-H Functionalization and Anionic Aza-6π-Electrocyclization: A modular synthesis strategy has been reported for accessing a collection of oxyberberine alkaloids. Key steps include an oxidative Rh(III)-catalyzed C-H functionalization, NaH-mediated reductive N-O bond cleavage, and a rare example of an anionic aza-6π-electrocyclization.[3][4]

-

Photocyclization: Benzoylation of 1-alkyl-3,4-dihydroisoquinolines followed by photocyclization provides another useful route to protoberberine alkaloids.[5]

A potential synthetic workflow for a protoberberine alkaloid is depicted below.

Extraction and Isolation from Natural Sources

Corysamine can be extracted and isolated from its natural plant sources, such as Corydalis yanhusuo.

Experimental Protocol: Extraction and Isolation of Alkaloids from Corydalis yanhusuo

-

Extraction:

-

The dried and powdered plant material (e.g., tubers of C. yanhusuo) is extracted with a solvent. A common method is reflux extraction with 70% aqueous acetone or ethanol.[7][8] The process can be optimized by adjusting the solvent concentration, pH (an alkaline solution with a pH of 10 using diluted ammonia has been shown to be effective), liquid-to-solid ratio, extraction time, and frequency.[8]

-

The resulting solution is evaporated under reduced pressure to yield a crude extract.[7]

-

-

Purification and Separation:

-

The crude extract is subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol.[7]

-

The combined organic extracts are then purified using chromatographic techniques.[7]

-

Flash Chromatography: The extract can be separated using a flash chromatography system with a C18 reverse-phase silica column. A gradient of solvents like dichloromethane, acetone, methanol, and acetonitrile can be used for elution.[9]

-

Macroporous Adsorption Resin: NKA-9 macroporous adsorption resin has been shown to have a good separation and purification effect for C. yanhusuo alkaloids. Water-soluble impurities are washed off with distilled water, and the alkaloids are eluted with 70% ethanol.[8]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound can be achieved using preparative HPLC. Chiral HPLC can be used to separate d- and l-isomers of related alkaloids.[7]

-

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of several enzymes, most notably acetylcholinesterase (AChE) and yeast alcohol dehydrogenase.[1][10]

Acetylcholinesterase (AChE) Inhibition

Corysamine was identified as an inhibitor of AChE in a screening of natural products from Rhizoma coptidis.[1] The IC₅₀ value for Corysamine against AChE was determined to be 419 µmol/L.[10]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, adapted for a 96-well microtiter plate format.

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

This compound stock solution (in DMSO)

-

96-well microtiter plate

-

Microplate reader

-

-

Procedure:

-

In each well of the 96-well plate, add:

-

25 µL of 15 mM ATCI in water

-

125 µL of 3 mM DTNB in Tris-HCl buffer

-

50 µL of Tris-HCl buffer

-

25 µL of the test solution (this compound at various concentrations)

-

-

The plate is incubated for 15 minutes at 25°C.

-

The reaction is initiated by adding 25 µL of 0.22 U/mL AChE solution.

-

The absorbance is measured at 412 nm every 1 minute for 5 minutes using a microplate reader.

-

A control reaction is performed without the inhibitor.

-

-

Data Analysis:

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the formula:

-

% Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Yeast Alcohol Dehydrogenase Inhibition

Corysamine has been identified as a potent inhibitor of yeast alcohol dehydrogenase. Its affinity for the enzyme is suggested to be dependent on its hydrophobicity.[1][10]

Experimental Protocol: Yeast Alcohol Dehydrogenase Inhibition Assay

This protocol is based on the spectrophotometric measurement of NAD⁺ reduction to NADH.

-

Reagents and Materials:

-

Yeast alcohol dehydrogenase (ADH)

-

Ethanol

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

Sodium pyrophosphate buffer (pH 8.8)

-

This compound stock solution (in DMSO)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Set the spectrophotometer to 340 nm and 25°C.

-

In a cuvette, pipette:

-

1.3 mL of 50 mM Sodium Pyrophosphate Buffer (pH 8.8)

-

0.1 mL of 95% (v/v) Ethanol

-

1.5 mL of 15 mM NAD⁺ solution

-

The desired concentration of this compound solution.

-

-

Mix by inversion and incubate in the spectrophotometer for 3-4 minutes to achieve temperature equilibrium and establish a blank rate.

-

Initiate the reaction by adding 0.1 mL of a diluted ADH working solution.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 6 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA₃₄₀/minute) from the initial linear portion of the curve for both the inhibited and uninhibited reactions.

-

Determine the type of inhibition and the inhibition constant (Kᵢ) through kinetic analysis (e.g., Lineweaver-Burk plots).

-

Conclusion

This compound is a protoberberine alkaloid with well-documented inhibitory activity against acetylcholinesterase and yeast alcohol dehydrogenase. While detailed total synthesis protocols are not widely published, established methods for the synthesis of related alkaloids provide a clear path for its chemical synthesis. Furthermore, its natural abundance allows for its extraction and isolation from various plant sources. The experimental protocols provided in this guide offer a foundation for researchers to investigate the biological activities and potential therapeutic applications of this compound. Further research is warranted to explore its full pharmacological profile and potential for drug development.

References

- 1. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Supplier | CAS 11028-77-6 | AOBIOUS [aobious.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Protoberberine Alkaloids by C-H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel total synthesis of protoberberine-type alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Corysamine | C20H16NO4+ | CID 147329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Isoquinoline Alkaloids Isolated from Corydalis yanhusuo and Their Binding Affinities at the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO2023146537A1 - High yield extraction method for and products of corydalis plants - Google Patents [patents.google.com]

- 10. This compound | CAS:11028-77-6 | Manufacturer ChemFaces [chemfaces.com]

The Multifaceted Biological Activities of Isoquinoline Alkaloids: A Focus on Corysamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Isoquinoline alkaloids represent a large and structurally diverse group of naturally occurring compounds that have long been a focal point of pharmacological research due to their wide array of biological activities.[1][2][3] These compounds, biosynthetically derived from the amino acid tyrosine, are predominantly found in a variety of plant families, including the Papaveraceae, Berberidaceae, and Ranunculaceae.[3] The genus Corydalis is a particularly rich source of these alkaloids, which have been traditionally used in medicine for their analgesic, anti-inflammatory, and cardiovascular effects.[2][4] This technical guide provides a comprehensive overview of the biological activities of isoquinoline alkaloids, with a special emphasis on Corysamine, a protoberberine-type isoquinoline alkaloid. While specific quantitative data for Corysamine is limited in the available literature, this guide will leverage data from closely related compounds to illustrate the potential therapeutic applications and mechanisms of action.

Core Biological Activities of Isoquinoline Alkaloids

Isoquinoline alkaloids exhibit a broad spectrum of pharmacological effects, making them promising candidates for drug discovery and development. Key activities include:

-

Anticancer Activity: Many isoquinoline alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth and metastasis.[4]

-

Anti-inflammatory Activity: Several alkaloids from Corydalis species have been shown to possess potent anti-inflammatory properties.[2] This is often achieved through the inhibition of pro-inflammatory signaling pathways and the reduction of inflammatory cytokine production.

-

Neuroprotective Effects: Certain isoquinoline alkaloids have been investigated for their potential to protect neurons from damage and degeneration, suggesting possible applications in the treatment of neurodegenerative diseases.[2]

-

Cardiovascular Effects: The traditional use of Corydalis for heart-related ailments is supported by modern research, which has shown that some of its alkaloid constituents can influence cardiovascular function.[2][3]

Quantitative Data on the Biological Activities of Related Isoquinoline Alkaloids

Table 1: Cytotoxic Activity of Selected Isoquinoline Alkaloids

| Alkaloid | Cancer Cell Line | IC50 Value (µM) | Reference |

| Berberine | T98G (Neuroblastoma) | 134 µg/mL | [5] |

| Berberine | U87 (Glioblastoma) | 21.76 | [5] |

| Berberine | U251 (Glioblastoma) | 9.79 | [5] |

| Berberine | U118 (Glioblastoma) | 35.54 | [5] |

| Berberine | SW620 (Colorectal Cancer) | 54.41 | [3] |

| Berberine | LoVo (Colorectal Cancer) | 78.66 | [3] |

| Berberine | BGC-823 (Gastric Cancer) | 24.16 | [3] |

| Berberine Derivatives | HCT-8 (Colorectal Cancer) | 2.7 - 37.1 µg/mL | [3] |

| Unmodified QPA Compounds | Colorectal Cancer Cells | >10 µM | [1] |

| Quaternary 8-dichloromethylprotoberberine alkaloids | Colorectal Cancer Cells | Lower than unmodified QPAs | [1] |

Table 2: Anti-inflammatory Activity of Selected Compounds

| Compound | Assay | IC50 Value | Reference |

| Javamide-II | IL-6 production in THP-1 cells | 0.8 µM | [6] |

| Aucubin | TNF-α production in RBL-2H3 cells | 0.101 µg/mL | [7] |

| Aucubin | IL-6 production in RBL-2H3 cells | 0.19 µg/mL | [7] |

| Corilagin | H2O2 scavenging | 76.85 µg/mL | [8] |

| Corilagin | *OH scavenging | 26.68 µg/mL | [8] |

| Corilagin | NO scavenging | 66.64 µg/mL | [8] |

| Methanolic extract of Ajuga integrifolia | Anti-denaturation activity | 532 µg/mL | [9] |

| Hexane extract of Ajuga integrifolia | Anti-denaturation activity | 718 µg/mL | [9] |

| Water extract of Ajuga integrifolia | Anti-denaturation activity | 974 µg/mL | [9] |

| Diclofenac sodium | Anti-denaturation activity | 195 µg/mL | [9] |

Key Signaling Pathways Modulated by Isoquinoline Alkaloids

The diverse biological effects of isoquinoline alkaloids are mediated through their interaction with various cellular signaling pathways. Two of the most critical pathways implicated in their anticancer and anti-inflammatory activities are the NF-κB and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[10][11] Dysregulation of the NF-κB pathway is a hallmark of many cancers and inflammatory diseases.[12][13] Several isoquinoline alkaloids have been shown to inhibit NF-κB activation, thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[14][15][16]

Caption: Inhibition of the NF-κB signaling pathway by Corysamine and related alkaloids.

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[17][18] Its aberrant activation is a common feature in many types of cancer, promoting tumor growth and resistance to therapy.[19][20] Some isoquinoline alkaloids have been found to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[19][21]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Potential of Natural Isoquinoline Alkaloid Berberine [xiahepublishing.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Corilagin potential in inhibiting oxidative and inflammatory stress in LPS-induced murine macrophage cell lines (RAW 264.7) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel small molecule inhibition of IKK/NF-κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Purification, Characterization, and Anti-Inflammatory Potential of Free and Bound Polyphenols Extracted from Rosa roxburghii Tratt Pomace [mdpi.com]

- 15. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histamine-induced production of interleukin-6 and interleukin-8 by human coronary artery endothelial cells is enhanced by endotoxin and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Systematic review of the alkaloid constituents in several important medicinal plants of the Genus Corydalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Corysamine Chloride: A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corysamine chloride, a protoberberine alkaloid isolated from plants of the Corydalis genus, has emerged as a compound of interest for its potential effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's neuropharmacological properties, drawing from available research on the compound and related protoberberine alkaloids from Corydalis. The document details its known mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of associated signaling pathways. While specific research on this compound is nascent, this guide consolidates existing knowledge to serve as a foundational resource for researchers, scientists, and professionals in drug development exploring its therapeutic potential.

Introduction

Corysamine, also known as 13-Methylcoptisine, is a naturally occurring isoquinoline alkaloid found in various species of the Corydalis plant.[1] For centuries, extracts from Corydalis have been utilized in traditional medicine for their analgesic and sedative properties.[2] Modern phytochemical research has identified a diverse array of bioactive alkaloids within these plants, with protoberberines like corysamine being a significant class. This guide focuses specifically on the chloride salt form of corysamine and its interactions with the central nervous system.

While extensive research has been conducted on other Corydalis alkaloids such as tetrahydropalmatine (THP) and dehydrocorydaline, specific investigations into this compound are less abundant. Therefore, this document synthesizes direct evidence on this compound where available and supplements it with data from closely related protoberberine alkaloids to provide a broader context for its potential CNS effects.

Quantitative Data on CNS-Related Activities

The following table summarizes the available quantitative data on the in-vitro activities of corysamine and related Corydalis alkaloids with relevance to the central nervous system. It is important to note that data directly pertaining to this compound's effects on specific CNS receptors and pathways are limited.

| Compound | Target | Assay Type | Result | Reference |

| Corysamine | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Identified as an active inhibitor | [3] |

| Coptisine | Yeast Alcohol Dehydrogenase | Enzyme Inhibition Assay | Potent inhibitor | [3] |

| (+)-Canadine | Acetylcholinesterase (HuAChE) | Enzyme Inhibition Assay | IC50: 12.4 +/- 0.9 µM | [4] |

| (+)-Canadaline | Acetylcholinesterase (HuAChE) | Enzyme Inhibition Assay | IC50: 20.1 +/- 1.1 µM | [4] |

| (+/-)-Corycavidine | Butyrylcholinesterase (HuBuChE) | Enzyme Inhibition Assay | IC50: 46.2 +/- 2.4 µM | [4] |

| (+)-Bulbocapnine | Butyrylcholinesterase (HuBuChE) | Enzyme Inhibition Assay | IC50: 67.0 +/- 2.1 µM | [4] |

| Protoberberine type 2 alkaloids (isoapocavidine, corydaline, tetrahydropalmatine, scoulerine, isocorypalmine) | GABA-A Receptor | Radioreceptor Assay ([3H]BMC-binding) | Increased specific binding by 21-49% | [5][6] |

| Scoulerine | GABA-A Receptor | Fluorescence Correlation Spectroscopy (on hippocampal neurons) | Increased specific muscimol-Alexa binding by ~27% | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols employed in the study of Corydalis alkaloids.

Acetylcholinesterase (AChE) Inhibition Assay

Objective: To determine the inhibitory activity of a compound against the acetylcholinesterase enzyme.

Methodology: A capillary electrophoresis (CE)-based enzyme inhibitor screening method combined with high-performance liquid chromatography-mass spectrometry (HPLC-MS) can be utilized.

-

Sample Preparation: A crude extract of the natural product (e.g., Rhizoma coptidis) is prepared.

-

CE-Based Activity Assay: The crude extract is subjected to a CE-based enzyme assay to identify active fractions. Acetylcholinesterase (AChE) and its substrate, acetylthiocholine chloride (AThCh), are used. The enzymatic reaction is monitored by the separation and detection of the product.

-

HPLC-MS/MS Analysis: The active fraction is then analyzed by HPLC-MS/MS with a semi-preparative column for the isolation and identification of individual compounds.

-

Confirmation of Activity: Each isolated component is re-assayed using the CE-based method to confirm its inhibitory activity against AChE.

-

Structural Elucidation: The chemical structures of the active compounds are determined using MS/MS analysis.[3]

GABA-A Receptor Binding Assay (Radioreceptor Assay)

Objective: To investigate the influence of compounds on the GABA-A receptor binding.

Methodology:

-

Preparation of Synaptic Membranes: Synaptic membranes are prepared from the cerebral cortex of rats.

-

Radioligand Binding: The membranes are incubated with a specific radioligand for the GABA-A receptor, such as [3H]bicuculline methochloride ([3H]BMC).

-

Incubation with Test Compounds: The test compounds (e.g., protoberberine alkaloids) are added to the incubation mixture at various concentrations.

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The radioactivity of the filters is measured by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The effect of the test compounds on the specific binding is then determined.[5][6]

Signaling Pathways and Mechanisms of Action

The CNS effects of Corydalis alkaloids are believed to be mediated through their interaction with several key neurotransmitter systems. While the specific pathways for this compound are not fully elucidated, the following diagrams illustrate the proposed mechanisms based on its known activities and the actions of related protoberberine alkaloids.

Cholinergic System Modulation

Corysamine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] By inhibiting AChE, corysamine would increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

GABAergic System Modulation (Inferred from related alkaloids)

Protoberberine type 2 alkaloids from Corydalis have been shown to positively modulate the GABA-A receptor.[5][6] This suggests that these compounds can enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the CNS. This action is likely responsible for the sedative and anxiolytic effects observed with some Corydalis extracts.

Experimental Workflow for Bioactive Compound Screening

The following diagram illustrates a typical workflow for the screening and identification of bioactive compounds from natural extracts, as applied in the study of Corydalis alkaloids.

References

- 1. researchgate.net [researchgate.net]

- 2. Chloride channels with ClC-1-like properties differentially regulate the excitability of dopamine receptor D1- and D2-expressing striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:11028-77-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Positive cooperation of protoberberine type 2 alkaloids from Corydalis cava on the GABA(A) binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Protoberberine Alkaloids: A Technical Review of Their Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention in recent years for their diverse and potent pharmacological activities. With a long history of use in traditional medicine, particularly in Traditional Chinese Medicine, these compounds are now being rigorously investigated for their therapeutic potential in a range of diseases. This technical guide provides a comprehensive literature review of the pharmacological effects of protoberberine alkaloids, with a focus on their anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-Cancer Effects

Protoberberine alkaloids, most notably berberine, have demonstrated significant anti-cancer activities across a wide spectrum of cancer types. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data for Anti-Cancer Activity

The following table summarizes the in vitro cytotoxic effects of various protoberberine alkaloids on different cancer cell lines, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Berberine | HT29 | Colon Cancer | 52.37 ± 3.45 | [1] |

| Berberine | Tca8113 | Oral Squamous Cell Carcinoma | 218.52 ± 18.71 | [1] |

| Berberine | CNE2 | Nasopharyngeal Carcinoma | 249.18 ± 18.14 | [1] |

| Berberine | HeLa | Cervical Carcinoma | 245.18 ± 17.33 | [1] |

| Berberine | MCF-7 | Breast Cancer | 25 | [2] |

| Berberine | T47D | Breast Cancer | 25 | [2] |

| Berberine | MDA-MB-231 | Breast Cancer | 16.7 | [3] |

| Berberine | HCC70 | Breast Cancer | 0.19 | [3] |

| Berberine | BT-20 | Breast Cancer | 0.23 | [3] |

| Berberine | MDA-MB-468 | Breast Cancer | 0.48 | [3] |

| Coptisine | MCF-7 | Breast Cancer | 98.3 ± 10.3 | [4] |

| Coptisine | MCF-7/ADR (Doxorubicin-resistant) | Breast Cancer | 201.5 ± 14.4 | [4] |

| Coptisine | MDA-MB-231 | Breast Cancer | 73.9 ± 7.5 | [4] |

| Coptisine | MDA-MB-231/ADR (Doxorubicin-resistant) | Breast Cancer | 255.4 ± 16.9 | [4] |

| Palmatine | Breast Cancer Cell Lines (general) | Breast Cancer | 5.126 - 5.805 µg/mL | [5] |

Key Signaling Pathways in Anti-Cancer Activity

Protoberberine alkaloids modulate several key signaling pathways to exert their anti-cancer effects. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is crucial for cell survival and proliferation, is a primary target. Berberine has been shown to regulate the Notch1/PTEN/PI3K/AKT/mTOR pathway in colon cancer cells.[6] It can reduce mTOR activity, leading to apoptosis and inhibition of cancer cell proliferation.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Protoberberine alkaloid stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.[1]

-

Treat the cells with various concentrations of the protoberberine alkaloid and incubate for the desired time period (e.g., 48 hours).[1]

-

After incubation, add 20-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[1]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-Inflammatory Effects

Chronic inflammation is a key factor in the development of many diseases. Protoberberine alkaloids have demonstrated potent anti-inflammatory properties by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-Inflammatory Activity

The following table presents quantitative data on the anti-inflammatory effects of protoberberine alkaloids from in vitro and in vivo studies.

| Alkaloid | Model | Effect | Dosage/Concentration | Reference |

| Berberine | LPS-stimulated RAW264.7 cells | Inhibition of NO production | IC50 of derivatives: 9.32 - 11.64 µM | [8] |

| Berberine | Ovalbumin-induced asthmatic rats | Reduction of inflammatory cells in BALF | 100 and 200 mg/kg | [9] |

| Berberine | Carrageenan-induced air pouch in rats | Inhibition of exudate and PGE2 production | Pretreatment | [10] |

| Palmatine | Aβ25-35-induced PC12 cells | Reduction of TNF-α, IL-1β, and IL-6 | 0.2 and 0.3 mg/mL | [11] |

Key Signaling Pathways in Anti-Inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Protoberberine alkaloids, particularly berberine, have been shown to inhibit the activation of NF-κB.[12][13] This inhibition prevents the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[12]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats (180-220 g)

-

Carrageenan solution (1% in sterile saline)

-

Protoberberine alkaloid solution

-

Plethysmometer

-

Calipers

Procedure:

-

Administer the protoberberine alkaloid or vehicle to the rats via the desired route (e.g., intraperitoneally or orally).[14]

-

After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[14][15]

-

Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[14]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Anti-Diabetic Effects

Protoberberine alkaloids have shown significant promise in the management of diabetes mellitus and its complications. They can improve glucose and lipid metabolism through multiple mechanisms.

Quantitative Data for Anti-Diabetic Activity

The following table summarizes the effects of protoberberine alkaloids on diabetic models and in clinical trials.

| Alkaloid | Model/Study Population | Effect | Dosage | Reference |

| Berberine | Type 2 diabetic patients | ↓ HbA1c (9.5% to 7.5%), ↓ FBG (10.6 to 6.9 mmol/L) | 0.5 g, three times a day for 3 months | [16] |

| Berberine | Type 2 diabetic patients | ↓ Fasting blood sugar by 20%, ↓ HbA1c by 12% | 1 g/day for 3 months | [17] |

| Berberine | Obese individuals | ↓ Body weight by ~5 lbs, ↓ body fat by 3.6% | 500 mg, three times a day for 12 weeks | [17] |

| Berberine | STZ-induced diabetic rats with nephropathy | ↓ Blood glucose and lipids, ↓ urinary albumin | 150 mg/kg/day for 12 weeks | [18] |

| Jatrorrhizine | Alloxan-diabetic mice | ↓ Blood glucose | 50 and 100 mg/kg | [19] |

| Jatrorrhizine | Diabetic and obese mice | Improved endothelial function | 50 mg/kg/day for 5 weeks | [20] |

Key Signaling Pathways in Anti-Diabetic Activity

The anti-diabetic effects of berberine are partly mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[17] Activation of AMPK can lead to increased glucose uptake in muscle cells and decreased glucose production in the liver.

References

- 1. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of berberine on proliferation, cell cycle distribution and apoptosis of human breast cancer T47D and MCF7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lysate preparation protocol for western blotting | Abcam [abcam.com]

- 5. origene.com [origene.com]

- 6. Berberine regulates the Notch1/PTEN/PI3K/AKT/mTOR pathway and acts synergistically with 17-AAG and SAHA in SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Neuroprotective effect of isolated palmatine from Tinospora cordifolia" by Kuntal Das, B. Ratna et al. [digital.car.chula.ac.th]

- 9. Berberine improves airway inflammation and inhibits NF-κB signaling pathway in an ovalbumin-induced rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal plants that can help with diabetes - Diabetes Action Research and Education Foundation [diabetesaction.org]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Berberine suppresses LPS-induced inflammation through modulating Sirt1/NF-κB signaling pathway in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Efficacy of Berberine in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Berberine and Its Study as an Antidiabetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

Investigating the Neuroprotective Potential of Corysamine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corysamine chloride, an isoquinoline alkaloid, has been identified as an acetylcholinesterase (AChE) inhibitor[1]. This activity suggests a potential therapeutic role in neurodegenerative diseases characterized by cholinergic deficits, such as Alzheimer's disease. This technical guide provides a comprehensive framework for the preclinical investigation of this compound's neuroprotective properties. It outlines detailed experimental protocols for both in vitro and in vivo models of neurodegeneration, specifies quantitative data to be collected for rigorous evaluation, and hypothesizes the signaling pathways that may be involved. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this compound in the context of neuroprotection.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), represent a significant and growing global health burden. A key pathological feature of many of these disorders is the progressive loss of neuronal structure and function. Current therapeutic strategies are often limited to symptomatic relief. The identification of novel compounds with neuroprotective capabilities is therefore a critical area of research.

This compound has been documented as an inhibitor of acetylcholinesterase (AChE), with an IC50 value of 419 µM[1]. While this mechanism is relevant to symptomatic treatment of AD, the broader neuroprotective potential of this compound remains largely unexplored. This guide outlines a systematic approach to investigate whether this compound can protect neurons from various insults, a crucial step in determining its potential as a disease-modifying therapy.

The proposed investigation will utilize established in vitro and in vivo models of neurotoxicity to assess the efficacy of this compound. These models mimic key aspects of neurodegenerative pathology, including excitotoxicity, oxidative stress, and proteotoxicity.

Preclinical Investigation Workflow

The following diagram outlines a proposed workflow for the comprehensive evaluation of this compound's neuroprotective potential.

References

Corysamine Chloride: A Technical Guide for Novel Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corysamine chloride, a protoberberine isoquinoline alkaloid, presents a compelling starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound's potential as a chemical precursor, its known biological activities, and the methodologies relevant to its study. While research specifically on this compound is nascent, its structural relationship to well-studied compounds like berberine suggests a range of pharmacological possibilities, including acetylcholinesterase inhibition, and potential anti-inflammatory and pro-apoptotic activities. This document consolidates the available data, outlines key experimental protocols, and visualizes relevant biological pathways to support further investigation into this compound and its derivatives as next-generation drug candidates.

Introduction

Isoquinoline alkaloids are a diverse and abundant class of natural products that have historically been a rich source of lead compounds in drug discovery.[1][2][3][4] Among these, the protoberberine alkaloids, characterized by their tetracyclic ring system, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] this compound, a member of this family, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[7]

The rigid tetracyclic scaffold of protoberberines like corysamine makes them attractive starting materials, or synthons, for medicinal chemistry campaigns.[8] Their structural complexity and chirality offer opportunities for the synthesis of diverse and potent new chemical entities. This guide will explore the known biological functions of this compound, its use as a precursor in chemical synthesis, and provide detailed experimental methodologies to facilitate further research and development.

Biological Activities and Mechanisms of Action

The primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE). However, based on the activities of structurally related protoberberine alkaloids such as berberine, it is plausible that this compound may also modulate key signaling pathways involved in inflammation and apoptosis.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase. In a study screening various isoquinoline alkaloids from Rhizoma coptidis, this compound demonstrated inhibitory activity against AChE.[7]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Isoquinoline Alkaloids [7]

| Compound | IC50 (µM) |

| Jatrorrhizine | 40 |

| Epiberberine | 442 |

| Columbamine | 38 |

| Coptisine | 182 |

| Corysamine | 419 |

| Palmatine | 54 |

| Berberine | 16 |

Potential Anti-Inflammatory Effects via NF-κB Pathway

While direct evidence for this compound is pending, many protoberberine alkaloids, notably berberine, have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can suppress the expression of pro-inflammatory cytokines. It is hypothesized that this compound may share this mechanism.

Potential Pro-Apoptotic Effects

Similarly, the induction of apoptosis is a known anticancer mechanism of berberine and other protoberberine alkaloids. This is often mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases. It is plausible that this compound could also induce apoptosis in cancer cells through a similar mechanism.

This compound as a Precursor in Drug Synthesis

The structural framework of this compound provides a valuable starting point for the synthesis of more complex and potentially more potent isoquinoline alkaloids.

Biomimetic Synthesis of (±)-Corydalic Acid Methyl Ester

A notable example of corysamine's utility as a precursor is in the biomimetic synthesis of (±)-corydalic acid methyl ester.[5] This transformation highlights the potential for converting protoberberine alkaloids into other classes of isoquinoline derivatives.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

0.1 M Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (1 U/mL in phosphate buffer)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

Test compound (this compound) solution at various concentrations

-

5% Sodium dodecyl sulfate (SDS) solution

Procedure:

-

To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. For the control wells, add 10 µL of the solvent used to dissolve the test compound.

-

Add 10 µL of the AChE enzyme solution to all wells.

-

Incubate the plate at 25°C for 10 minutes.

-

Following incubation, add 10 µL of the DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of the ATCI substrate solution to each well.

-

Shake the plate for 1 minute.

-

Stop the reaction by adding 20 µL of 5% SDS solution.

-

Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

-

Calculate the percentage of AChE inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Analytical Method for Quantification in Biological Matrices

A sensitive and robust method for the quantification of this compound and its metabolites in biological samples is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a suitable technique.[6][9]

Instrumentation:

-

HPLC system with a C18 reverse-phase column

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

-

Sample Preparation: Perform protein precipitation of plasma or tissue homogenate samples with a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto the C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the parent and daughter ions specific to this compound and its potential metabolites.

-

Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the samples.

Pharmacokinetics and Toxicity

Currently, there is a lack of specific pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) and toxicity data for this compound in the public domain. However, studies on other protoberberine alkaloids indicate that they generally exhibit low oral bioavailability.[1][2][4] This is an important consideration for future drug development efforts and suggests that formulation strategies or the development of prodrugs may be necessary to improve systemic exposure. The potential for tissue accumulation and toxicity should also be carefully evaluated in preclinical studies.[1]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with potential for development as a novel therapeutic agent. Its established activity as an acetylcholinesterase inhibitor warrants further investigation in the context of neurodegenerative diseases. Furthermore, its structural similarity to other bioactive protoberberine alkaloids suggests that it may possess anti-inflammatory and anticancer properties, which should be explored through targeted in vitro and in vivo studies.

The utility of this compound as a chemical precursor has been demonstrated, opening avenues for the synthesis of novel isoquinoline alkaloid derivatives with potentially enhanced potency and improved pharmacokinetic profiles. Future research should focus on:

-

Elucidating the full pharmacological profile of this compound, including its effects on inflammatory and apoptotic pathways.

-

Conducting comprehensive pharmacokinetic and toxicity studies to assess its drug-like properties.

-

Expanding its use as a scaffold for the synthesis of new chemical entities with optimized therapeutic potential.

This technical guide provides a foundational resource to stimulate and support these future research endeavors, with the ultimate goal of translating the potential of this compound into novel and effective medicines.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 5. Short and Efficient Syntheses of Protoberberine Alkaloids using Palladium-Catalyzed Enolate Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant protoberberine alkaloids: structural diversity, biosynthesis, synthesis, biological activity, structure-activity relationships and clinical applications of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:11028-77-6 | Manufacturer ChemFaces [chemfaces.com]

- 8. zenodo.org [zenodo.org]

- 9. [PDF] Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | Semantic Scholar [semanticscholar.org]

The Structure-Activity Relationship of Corysamine: A Technical Guide for Researchers

Introduction

Corysamine, a protoberberine alkaloid found in plants of the Corydalis genus, has garnered interest within the scientific community for its potential therapeutic applications. As a member of this well-studied class of isoquinoline alkaloids, the biological activity of Corysamine is intrinsically linked to its molecular structure. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Corysamine, drawing upon the broader understanding of protoberberine alkaloids. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future research and development endeavors.

While specific quantitative bioactivity data for Corysamine is limited in publicly available literature, this guide synthesizes the known SAR principles of the protoberberine class to infer the likely contributions of Corysamine's structural features to its biological effects. Furthermore, it details experimental protocols for key signaling pathways reportedly modulated by related compounds, providing a roadmap for the systematic evaluation of Corysamine and its synthetic derivatives.

The Protoberberine Scaffold: A Foundation for Bioactivity

The core structure of Corysamine is the tetracyclic protoberberine skeleton. A key feature of this scaffold is the quaternary nitrogen atom, which imparts a positive charge and is considered crucial for the biological activity of many protoberberine alkaloids. This permanent positive charge can facilitate interactions with biological targets through electrostatic interactions.

Studies on various protoberberine alkaloids have revealed several key structural features that modulate their biological effects, including anti-inflammatory, antimicrobial, and antitumor activities. These principles can be extrapolated to understand the SAR of Corysamine:

-

Substitution Patterns on Rings A and D: The type and position of substituents, typically methoxy and hydroxyl groups, on the A and D rings of the protoberberine core significantly influence activity.

-

Substitution at Position 13: Modifications at the C-13 position have been shown to be a critical determinant of the biological potency and selectivity of protoberberine alkaloids.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, plays a significant role in its pharmacokinetic and pharmacodynamic properties.

Inferred Structure-Activity Relationship of Corysamine

Based on the general SAR of protoberberine alkaloids, the following hypotheses can be made regarding Corysamine's structure:

-

Quaternary Nitrogen: The positively charged nitrogen atom in the isoquinoline core is likely a primary determinant of its biological activity, facilitating binding to target proteins.

-

Methylenedioxy and Methoxy Groups: The specific arrangement of the methylenedioxy group on ring A and the methoxy groups on ring D of Corysamine will contribute to its unique target binding profile and metabolic stability.

-

Potential for Derivatization: The protoberberine skeleton of Corysamine offers multiple sites for synthetic modification to explore and optimize its biological activities. The C-13 position, in particular, represents a promising target for the synthesis of novel analogs with potentially enhanced potency or altered selectivity.

Quantitative Data

Specific quantitative data for Corysamine's activity, such as IC50 or EC50 values, are not extensively reported in the available literature. To facilitate future research and a more precise understanding of Corysamine's potency, the following table is provided as a template for organizing and presenting such data as it becomes available.

| Derivative | Target/Assay | IC50/EC50 (µM) | Reference |

| Corysamine | JAK2 Kinase Assay | Data not available | |

| Corysamine | STAT3 Phosphorylation Assay | Data not available | |

| Corysamine | PI3K Kinase Assay | Data not available | |

| Corysamine | Akt Phosphorylation Assay | Data not available | |

| Example Derivative | Example Target | Value | Citation |

Key Signaling Pathways and Experimental Protocols

Research on related protoberberine alkaloids suggests that Corysamine may exert its biological effects through the modulation of key cellular signaling pathways, including the JAK/STAT and PI3K/Akt pathways, which are critical in inflammation and cell survival.

JAK2/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade in cytokine-mediated inflammatory responses. Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.

Diagram: JAK2/STAT3 Signaling Pathway

Caption: Corysamine's potential inhibition of the JAK2/STAT3 signaling pathway.

Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of Corysamine for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory cytokine (e.g., lipopolysaccharide (LPS) or interferon-gamma (IFN-γ)) for a predetermined time (e.g., 30 minutes) to induce STAT3 phosphorylation.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities and normalize phospho-STAT3 levels to total STAT3.

-

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Diagram: PI3K/Akt Signaling Pathway

Caption: Potential modulation of the PI3K/Akt signaling pathway by Corysamine.

Experimental Protocol: In-Cell Western Assay for Phospho-Akt

-

Cell Culture and Treatment:

-

Seed cells (e.g., A549 lung carcinoma cells) in a 96-well plate and allow them to attach.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat with Corysamine at various concentrations for 1-2 hours.

-

Stimulate with a growth factor (e.g., insulin-like growth factor 1 (IGF-1)) for a defined period (e.g., 15-30 minutes).

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.

-

Incubate with primary antibodies against phospho-Akt (Ser473) and a normalization antibody (e.g., anti-GAPDH or a total protein stain) overnight at 4°C.

-

Wash the cells with PBS containing 0.1% Tween 20.

-

Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).

-

Quantify the fluorescence intensity for both channels in each well.

-

Normalize the phospho-Akt signal to the normalization signal.

-

Calculate the percent inhibition for each concentration of Corysamine and determine the IC50 value.

-

Synthesis of Corysamine Derivatives: A Path Forward

The development of novel Corysamine analogs is a critical step in elucidating a more detailed SAR and potentially improving its therapeutic index. A logical starting point for synthetic modification is the C-13 position of the protoberberine core, as substitutions at this position have been shown to significantly impact the biological activity of related alkaloids.

Diagram: General Workflow for Synthesis and Evaluation of Corysamine Derivatives

Corysamine Chloride: A Technical Whitepaper on its Potential as an Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of corysamine chloride's potential as an acetylcholinesterase (AChE) inhibitor. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanism of action, offering a valuable resource for researchers in neuropharmacology and drug discovery.

Quantitative Data on Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase. The following table summarizes its inhibitory activity alongside other isoquinoline alkaloids identified from the same natural source, providing a comparative perspective on their potency.

| Compound | IC50 (µmol/L) |

| Corysamine | 419[1] |

| Berberine | 16[1] |

| Palmatine | 54[1] |

| Jatrorrhizine | 40[1] |

| Epiberberine | 442[1] |

| Columbamine | 38[1] |

| Coptisine | 182[1] |

Experimental Protocols

The identification and quantification of the AChE inhibitory activity of this compound and related compounds have been achieved through a combination of advanced analytical techniques.

2.1. Screening of Acetylcholinesterase Inhibitors by Capillary Electrophoresis (CE)

A capillary electrophoresis-based assay was utilized for the initial screening of AChE inhibitors from a crude natural extract of Rhizoma coptidis[1]. This method offers high speed, sensitivity, and low sample consumption.

-

Principle: The assay is based on the enzymatic reaction of AChE with its substrate, acetylthiocholine (AThCh), within the capillary. The product of this reaction is then separated from the substrate and other components by electrophoresis and detected. A reduction in the product peak in the presence of an inhibitor indicates enzymatic inhibition.

-

General Procedure:

-

A fused-silica capillary is rinsed with a buffer solution (e.g., phosphate buffer).

-

The enzyme (AChE) and the substrate (AThCh), mixed with the test compound (e.g., this compound), are sequentially injected into the capillary.

-

A voltage is applied to facilitate the mixing of the enzyme and substrate zones and to initiate the enzymatic reaction.

-